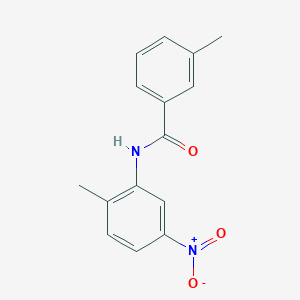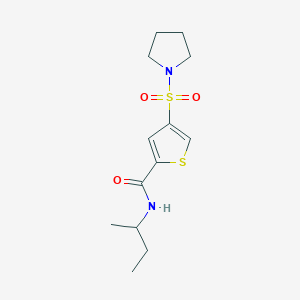![molecular formula C12H18N2O3S2 B5602615 4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5602615.png)
4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(cycloheptylamino)sulfonyl]-2-thiophenecarboxamide often involves complex reactions, such as the formation of sulfonyl derivatives through reactions with sulfonamides or carboxamides. For example, Sayle et al. (2003) describe the synthesis of 2-arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors, highlighting the role of sulfonamide and carboxamide groups in enhancing potency (Sayle et al., 2003).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through X-ray diffraction, revealing complex interactions at the molecular level. For instance, Ramazani et al. (2011) reported the single crystal X-ray structure of a related compound, confirming its structure through various spectroscopic methods (Ramazani et al., 2011).
Chemical Reactions and Properties
The reactivity of thiophene sulfonyl derivatives has been extensively studied. Cremlyn et al. (1981) explored the reactions of thiophene-2-sulfonyl chloride with amines, azides, and other compounds, providing insight into the chemical behavior and potential reactions of this compound (Cremlyn et al., 1981).
Physical Properties Analysis
The physical properties of compounds are crucial for understanding their behavior in different environments. While specific data on this compound is not directly available, studies on related compounds provide valuable information. For example, the crystalline structure and solubility characteristics can be inferred from similar sulfonyl-containing compounds, as discussed by Ramazani et al. (2011) and other studies.
Chemical Properties Analysis
Chemical properties, including reactivity and stability, are essential for predicting the compound's interactions. Tan et al. (2014) demonstrated mechanochemical methods to synthesize sulfonyl-(thio)ureas, indicating the potential for innovative approaches to manipulate similar compounds like this compound (Tan et al., 2014).
properties
IUPAC Name |
4-(cycloheptylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S2/c13-12(15)11-7-10(8-18-11)19(16,17)14-9-5-3-1-2-4-6-9/h7-9,14H,1-6H2,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSCEIADFSZTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-nitro-2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5602544.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5602555.png)
cyanamide](/img/structure/B5602566.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)






![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)
![2-methyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5602635.png)
